molecular formula C12H11N3O2 B1423079 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid CAS No. 1305792-06-6

3-[(6-Methylpyridazin-3-yl)amino]benzoic acid

Cat. No. B1423079
M. Wt: 229.23 g/mol
InChI Key: JBVMDCVLYMARJB-UHFFFAOYSA-N
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Description

“3-[(6-Methylpyridazin-3-yl)amino]benzoic acid”, also known as MPABA, is a synthetic compound . It has a molecular weight of 229.24 .


Molecular Structure Analysis

The molecular formula of this compound is C12H11N3O2 . The InChI code is 1S/C12H11N3O2/c1-8-5-6-11(15-14-8)13-10-4-2-3-9(7-10)12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

Heterocyclic compounds, particularly those incorporating triazine scaffolds, are pivotal in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial effects, among others. The triazine nucleus, with its capacity for various substitutions, offers a versatile core for developing future drugs, suggesting potential applications for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid derivatives in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Antituberculosis Activity

Organotin(IV) complexes, including those with carboxylic acid derivatives like 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid, have shown significant antituberculosis activity. The structure and nature of the ligand environment in these complexes play a crucial role in their biological activity, suggesting that derivatives of 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid could be explored for their potential antituberculosis applications (Iqbal, Ali, & Shahzadi, 2015).

Synthesis of Biologically Active Compounds

The guanidine group, considered a super base, when attached to a benzazole ring, can significantly alter the biological activity of these compounds. 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid, through appropriate synthetic modifications, could be utilized to develop compounds with a range of pharmacological activities, including cytotoxic and antimicrobial effects (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Plant Defense Metabolites

Benzoxazinoids, including derivatives of benzoxazinones and benzoxazolinones, are key plant defense metabolites with potential as antimicrobial scaffolds. The 1,4-benzoxazin-3-one backbone, similar to structures derivable from 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid, could serve as a scaffold for designing new antimicrobial compounds, highlighting the agricultural and antimicrobial research potential of such derivatives (de Bruijn, Gruppen, & Vincken, 2018).

Gut Function Regulation

Benzoic acid derivatives have been shown to regulate gut functions, including digestion, absorption, and barrier functions, in animal models. This indicates potential applications for 3-[(6-Methylpyridazin-3-yl)amino]benzoic acid derivatives in improving gut health and function, which could have implications for human and animal health (Mao, Yang, Chen, Yu, & He, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[(6-methylpyridazin-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-5-6-11(15-14-8)13-10-4-2-3-9(7-10)12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMDCVLYMARJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Methylpyridazin-3-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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